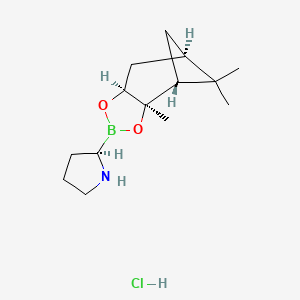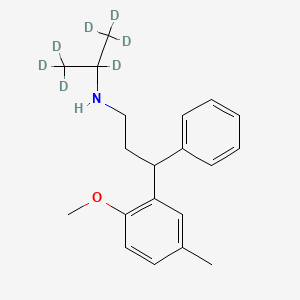
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is a chiral boronic ester derivative. It is widely used in organic synthesis, particularly in asymmetric synthesis and catalysis. The compound’s unique structure, featuring a boronate group and a pyrrolidine ring, makes it a valuable intermediate in the preparation of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride typically involves the following steps:
Formation of Pinanediol Boronate: Pinanediol is reacted with boronic acid under anhydrous conditions to form the pinanediol boronate ester.
Introduction of Pyrrolidine Ring: The pinanediol boronate ester is then reacted with a pyrrolidine derivative in the presence of a suitable catalyst, such as a palladium complex, to introduce the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The boronate group can undergo oxidation to form boronic acids or borates.
Reduction: The compound can be reduced to form various boron-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary or catalyst in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Molecular Probes: Used in the design of molecular probes for studying biological systems.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride involves its interaction with molecular targets through its boronate and pyrrolidine groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s role in catalysis and enzyme inhibition.
類似化合物との比較
- (1R,2R,3S,5R)-Pinanediol Methylboronate
- (1R,2R,3S,5R)-Pinanediol Phenylboronate
- (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2S-boronate
Uniqueness: (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride stands out due to its specific stereochemistry and the presence of both a boronate group and a pyrrolidine ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and a valuable intermediate in pharmaceutical research.
特性
CAS番号 |
149716-72-3 |
|---|---|
分子式 |
C15H27BClNO |
分子量 |
283.6 g/mol |
IUPAC名 |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-5-oxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H26BNO.ClH/c1-14(2)10-7-11(14)15(3)9-16(18-12(15)8-10)13-5-4-6-17-13;/h10-13,17H,4-9H2,1-3H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |
InChIキー |
CPNHEQSLWVOPEB-PYRZAVJBSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
異性体SMILES |
B1(C[C@@]2([C@@H]3C[C@@H](C3(C)C)C[C@@H]2O1)C)[C@H]4CCCN4.Cl |
正規SMILES |
B1(CC2(C3CC(C3(C)C)CC2O1)C)C4CCCN4.Cl |
同義語 |
(2R)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(R*),3aα,4β,6β,7aα]]-2-(Hexahydro-_x000B_3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)






![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
